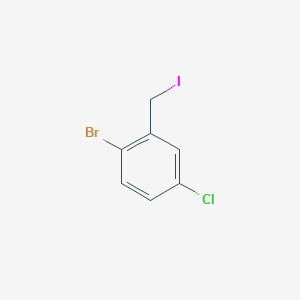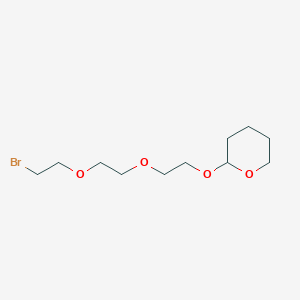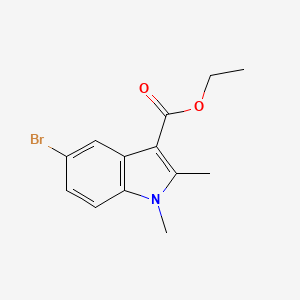
(S)-tert-butyl 3-((3-amino-6-chloro-2-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-butyl 3-((3-amino-6-chloro-2-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of sulfonyl piperidines. These compounds are known for their diverse applications in medicinal chemistry and pharmaceutical research. The presence of various functional groups such as amino, chloro, hydroxy, and sulfonyl groups makes this compound a versatile candidate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 3-((3-amino-6-chloro-2-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring, introduction of the sulfonyl group, and functionalization of the aromatic ring. Common synthetic routes may include:
Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Introduction of Sulfonyl Group: The sulfonyl group can be introduced using sulfonyl chlorides under basic conditions.
Functionalization of Aromatic Ring: The amino, chloro, and hydroxy groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-tert-butyl 3-((3-amino-6-chloro-2-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions may vary depending on the desired product, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chloro group may yield a new aromatic compound with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (S)-tert-butyl 3-((3-amino-6-chloro-2-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications and derivatizations.
Biology
In biological research, this compound may be used as a probe to study enzyme activity or as a ligand to investigate receptor binding. Its structural features make it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic properties. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of (S)-tert-butyl 3-((3-amino-6-chloro-2-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds, ionic bonds, or hydrophobic interactions, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (S)-tert-butyl 3-((3-amino-6-chloro-2-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate include other sulfonyl piperidines with different substituents on the aromatic ring or piperidine ring. Examples include:
(S)-tert-butyl 3-((3-amino-2-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate: Lacks the chloro group.
(S)-tert-butyl 3-((3-chloro-2-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate: Lacks the amino group.
(S)-tert-butyl 3-((3-amino-6-chloro-2-methoxyphenyl)sulfonyl)piperidine-1-carboxylate: Has a methoxy group instead of a hydroxy group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H23ClN2O5S |
|---|---|
Poids moléculaire |
390.9 g/mol |
Nom IUPAC |
tert-butyl (3S)-3-(3-amino-6-chloro-2-hydroxyphenyl)sulfonylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H23ClN2O5S/c1-16(2,3)24-15(21)19-8-4-5-10(9-19)25(22,23)14-11(17)6-7-12(18)13(14)20/h6-7,10,20H,4-5,8-9,18H2,1-3H3/t10-/m0/s1 |
Clé InChI |
LOLRCOMOCAVTAI-JTQLQIEISA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)S(=O)(=O)C2=C(C=CC(=C2O)N)Cl |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)S(=O)(=O)C2=C(C=CC(=C2O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride](/img/structure/B11832210.png)

![(R)-Methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11832216.png)



![Methyl 5-bromo-7-oxo-1,1a,7,7a-tetrahydrocyclopropa[b]chromene-1a-carboxylate](/img/structure/B11832233.png)

![N-{[(2R,4aR,7aS)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl}aniline](/img/structure/B11832255.png)
![(3R,5R)-3-butyl-3-ethyl-8-hydroxy-7-methoxy-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine 1,1-dioxide](/img/structure/B11832263.png)
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-C-[4-(piperazine-1-carbonyl)phenyl]carbonimidoyl]carbamate](/img/structure/B11832271.png)
![Carbamic acid, N-[(4S)-4-(4-fluorophenyl)-4-hydroxybutyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B11832279.png)
![N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-nitrophenyl]prop-2-enamide](/img/structure/B11832281.png)

